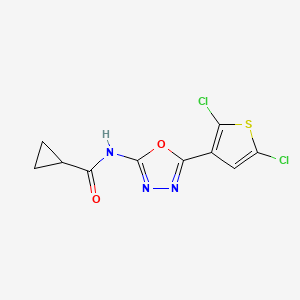

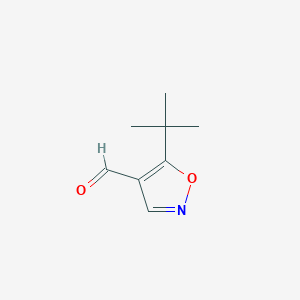

![molecular formula C14H23NO6 B2373954 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid CAS No. 1093214-91-5](/img/structure/B2373954.png)

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1093214-91-5 . It has a molecular weight of 301.34 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(ethoxycarbonyl)piperidine-3-carboxylic acid . The InChI code for this compound is 1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 301.34 .科学的研究の応用

Conformational Analysis

1-[(Tert-butoxycarbonyl)-3-(ethoxycarbonyl)piperidine-3-carboxylic acid and related compounds have been analyzed for their conformational properties. For example, a pipecolic acid-containing dipeptide adopts a type II' beta-turn conformation, demonstrating the potential of these compounds in understanding molecular structures and interactions (Didierjean, Boussard, & Aubry, 2002).

Synthesis of Protected Amino Acids

Protected amino acids are crucial in peptide synthesis. Methods have been developed for synthesizing orthogonally protected amino acids using derivatives of 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid, indicating its role in the preparation of complex molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones

Compounds like 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid have been utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, a process involving anilide formation, N(1)-protection, and intramolecular cyclization. This showcases its application in the synthesis of structurally complex molecules (Freund & Mederski, 2000).

Enantiomeric Purity in Synthesis

The enantiomeric purity of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been achieved through asymmetric synthesis, indicating the compound's importance in producing optically pure materials for pharmaceuticals and other applications (Xue et al., 2002).

Chiral Separation in Drug Precursors

Compounds related to 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid have been used in chiral separation processes, crucial in the preparation of drug precursors like Zidebactam. This highlights its role in ensuring the chiral purity of pharmaceutical ingredients (Rane et al., 2021).

Synthesis of Biologically Active Alkaloids

The versatility of compounds derived from 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid is demonstrated in the synthesis of biologically active alkaloids, showcasing its importance in medicinal chemistry (Passarella et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCRBILFNENHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)

![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)